3-Aminopyrrolidine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

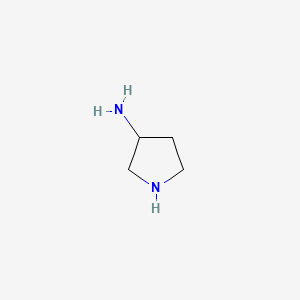

Structure

3D Structure

属性

IUPAC Name |

pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c5-4-1-2-6-3-4/h4,6H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXSWUFDCSEIOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276538, DTXSID10869408 | |

| Record name | 3-Aminopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79286-79-6 | |

| Record name | 3-Aminopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminopyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Aminopyrrolidine: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminopyrrolidine is a versatile chiral building block of significant interest in medicinal chemistry and drug discovery. Its constrained cyclic structure and the presence of a primary amine make it a valuable scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the CAS numbers, physicochemical properties, and safety information for this compound and its common forms. Detailed experimental protocols for the synthesis of a chiral derivative and a standard protection reaction are presented. Furthermore, this guide explores the role of this compound derivatives as potent modulators of key signaling pathways, including their action as C-C chemokine receptor 2 (CCR2) antagonists and dual Abl/PI3K kinase inhibitors, with illustrative diagrams of the involved pathways.

Chemical and Physical Properties

This compound is a chiral molecule that exists as two enantiomers, (R)- and (S)-3-aminopyrrolidine, as well as a racemic mixture. It is also commonly available as a dihydrochloride (B599025) salt. The fundamental properties of these forms are summarized below for easy reference.

Table 1: Physicochemical Properties of this compound and its Derivatives

| Property | Racemic this compound | (R)-(+)-3-Aminopyrrolidine | (S)-(-)-3-Aminopyrrolidine | This compound Dihydrochloride |

| CAS Number | 79286-79-6[1][2] | 116183-82-5[3][4] | 128345-57-3[5] | 103831-11-4[6] |

| Molecular Formula | C₄H₁₀N₂[1][2] | C₄H₁₀N₂[3][4] | C₄H₁₀N₂[5] | C₄H₁₀N₂ · 2HCl[6] |

| Molecular Weight | 86.14 g/mol [1][2][7] | 86.14 g/mol [3][4] | 86.14 g/mol [5] | 159.06 g/mol [6] |

| Appearance | Clear liquid[7] | Colorless to light brown liquid[3] | - | Solid[6] |

| Boiling Point | 159-160 °C[7] | 164-165 °C[3][4] | 164-165 °C[5] | >300 °C[6] |

| Density | 0.98 g/mL[7] | 0.984 g/mL at 25 °C[3][4] | 0.967 g/mL at 25 °C[5] | - |

| Refractive Index | - | n20/D 1.489[4] | n20/D 1.488[5] | - |

| Optical Rotation | - | [α]/D +20° (neat)[4] | [α]20/D −20° (neat)[5] | - |

Safety Information

Proper handling of this compound is crucial due to its hazardous nature. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for the racemic and salt forms.

Table 2: GHS Hazard and Precautionary Statements for this compound

| Form | GHS Pictograms | Hazard Statements | Precautionary Statements |

| Racemic this compound | Danger | H314: Causes severe skin burns and eye damage.[1][2] | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P405, P501[8] |

| This compound Dihydrochloride | Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[6] | P261, P264, P271, P280, P302+P352, P305+P351+P338[6] |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a chiral this compound derivative and a common protection reaction.

Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride from trans-4-Hydroxy-L-proline

This multi-step synthesis involves the conversion of readily available trans-4-hydroxy-L-proline to the desired (S)-3-aminopyrrolidine dihydrochloride with an inversion of stereochemistry.[9][10]

Step 1: Decarboxylation to (R)-3-Hydroxypyrrolidine

-

To a solution of trans-4-hydroxy-L-proline in a suitable high-boiling solvent (e.g., diphenyl ether), add a catalytic amount of an acid or base.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC until the starting material is consumed.

-

Cool the reaction mixture and isolate the (R)-3-hydroxypyrrolidine by distillation under reduced pressure.

Step 2: N-Boc Protection of (R)-3-Hydroxypyrrolidine

-

Dissolve (R)-3-hydroxypyrrolidine in a suitable solvent such as dichloromethane (B109758) or a mixture of water and acetone (B3395972).[6]

-

Add an appropriate base (e.g., triethylamine (B128534) or sodium bicarbonate) to the solution.

-

Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) dropwise to the reaction mixture at room temperature.

-

Stir the reaction for several hours until completion, as monitored by TLC.

-

Work up the reaction by washing with aqueous solutions to remove impurities and the base.

-

Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate.

Step 3: Sulfonylation of the Hydroxyl Group

-

Dissolve the N-Boc protected alcohol in an anhydrous aprotic solvent (e.g., dichloromethane) and cool to 0 °C.

-

Add a base such as triethylamine, followed by the dropwise addition of methanesulfonyl chloride (MsCl).

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed.

-

Quench the reaction with water and extract the product into an organic solvent.

-

Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer, filter, and concentrate to give the mesylated intermediate.

Step 4: Azidation with Stereochemical Inversion

-

Dissolve the mesylated compound in a polar aprotic solvent like DMF.

-

Add sodium azide (B81097) (NaN₃) and heat the reaction mixture (e.g., to 80-100 °C).

-

Monitor the reaction for the disappearance of the starting material. This SN2 reaction proceeds with an inversion of configuration at the carbon center.

-

After completion, cool the mixture, dilute with water, and extract the product into an organic solvent.

-

Wash the organic layer with water and brine, then dry and concentrate to yield (S)-tert-butyl 3-azidopyrrolidine-1-carboxylate.

Step 5: Reduction of the Azide and Deprotection

-

Dissolve the azido (B1232118) compound in a suitable solvent like methanol (B129727) or ethanol.

-

Add a reducing agent, such as triphenylphosphine (B44618) followed by water, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[9]

-

Once the reduction of the azide to the amine is complete, add concentrated hydrochloric acid to the reaction mixture.

-

Stir the mixture to effect the deprotection of the N-Boc group.

-

Remove the solvent under reduced pressure to obtain the crude (S)-3-aminopyrrolidine dihydrochloride.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Caption: Synthetic workflow for (S)-3-Aminopyrrolidine Dihydrochloride.

N-Boc Protection of this compound

This procedure describes the protection of the primary amine of this compound using di-tert-butyl dicarbonate (Boc₂O).

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a 9.5:0.5 mixture of water and acetone (approximately 10 mL per mmol of amine).[6]

-

Base Addition: If using an amine salt, first freebase it by adding a suitable base (e.g., triethylamine, 1.1 eq) and stirring for a few minutes. For the free amine, a mild base like sodium bicarbonate (2.0 eq) can be added.

-

Boc₂O Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise or as a solution in the reaction solvent.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine spot.

-

Work-up:

-

Once the reaction is complete, if DCM was used, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

If a water/acetone mixture was used, add dichloromethane to extract the product.[6] The organic layer is then separated.

-

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the N-Boc protected this compound.[6] The product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Caption: General workflow for N-Boc protection of this compound.

Biological Significance and Signaling Pathways

Derivatives of this compound have been identified as potent modulators of various biological targets, making them highly valuable in drug development.

This compound Derivatives as CCR2 Antagonists

The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation.[11][12] Dysregulation of the CCL2/CCR2 axis is implicated in various inflammatory diseases. This compound derivatives have been developed as potent CCR2 antagonists, blocking the downstream signaling cascade.[11]

Upon binding of CCL2 to CCR2, a G-protein coupled receptor, several downstream signaling pathways are activated, including the PI3K/Akt, JAK/STAT, and MAPK pathways.[9][11][13] These pathways regulate transcription factors and genes involved in cell survival, proliferation, cytokine production, and migration.[11] By blocking the initial ligand-receptor interaction, this compound-based CCR2 antagonists can mitigate the inflammatory response.

Caption: Inhibition of the CCL2/CCR2 signaling pathway by this compound antagonists.

Dual Inhibition of Abl and PI3K Kinases

Certain derivatives of (S)-3-aminopyrrolidine have been identified as dual inhibitors of Abelson murine leukemia viral oncogene homolog 1 (Abl) and phosphoinositide 3-kinase (PI3K).[2] Both kinases are critical components of signaling pathways that regulate cell proliferation, survival, and differentiation. Their aberrant activation is a hallmark of several cancers.

The Bcr-Abl fusion protein, characteristic of chronic myeloid leukemia (CML), exhibits constitutively active Abl kinase, leading to the activation of downstream pathways such as the Ras/MAPK and PI3K/Akt pathways.[14] The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, and its overactivation is common in many cancers.[4][7] Dual inhibition of both Abl and PI3K offers a promising strategy to overcome resistance to single-target therapies and achieve a more potent anti-cancer effect.

Caption: Dual inhibition of Abl and PI3K signaling by (S)-3-aminopyrrolidine derivatives.

Conclusion

This compound and its derivatives represent a cornerstone in the development of novel therapeutics. The data and protocols presented in this guide underscore the compound's significance, from its fundamental chemical properties to its role in complex biological pathways. For researchers and drug development professionals, a thorough understanding of this versatile scaffold is essential for the design and synthesis of next-generation targeted therapies. The continued exploration of this compound's chemical space promises to yield further breakthroughs in the treatment of a wide array of diseases.

References

- 1. cusabio.com [cusabio.com]

- 2. researchgate.net [researchgate.net]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 8. Frontiers | More Than Just Attractive: How CCL2 Influences Myeloid Cell Behavior Beyond Chemotaxis [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Role of MCP-1/CCR2 axis in renal fibrosis: Mechanisms and therapeutic targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Functional Roles of Chemokine Receptor CCR2 and Its Ligands in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

Physicochemical properties of 3-Aminopyrrolidine

An In-depth Technical Guide to the Physicochemical Properties of 3-Aminopyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile, chiral heterocyclic amine that serves as a crucial building block in medicinal chemistry and drug discovery.[1] Its rigid, five-membered ring structure and the presence of both primary and secondary amine functionalities make it an attractive scaffold for the synthesis of a wide range of biologically active molecules. The pyrrolidine (B122466) motif can enhance aqueous solubility and provide key hydrogen bonding interactions with biological targets.[2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of its role in the development of novel therapeutics.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These parameters are critical for predicting its behavior in biological systems and for guiding its use in chemical synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₀N₂ | [1][3] |

| Molecular Weight | 86.14 g/mol | [1][3][4] |

| Appearance | Clear, colorless to pale yellow or brown liquid | [1] |

| Boiling Point | 159-165 °C | [1][5] |

| Melting Point | Not available for free base; >300 °C for dihydrochloride (B599025) salt | |

| Density | Racemic: ~0.98 g/mL(R)-enantiomer: 0.984 g/mL at 25 °C(S)-enantiomer: 0.967 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.488 - 1.491 | [5] |

| pKa (Predicted) | 9.94 ± 0.20 | [6] |

| LogP (XLogP3) | -0.9 | [4] |

| Aqueous Solubility | Data not readily available in searched literature.[7] However, its low molecular weight and polar amine groups suggest high water solubility. | |

| CAS Number | Racemic: 79286-79-6(R)-enantiomer: 116183-82-5(S)-enantiomer: 128345-57-3 | [1][3] |

Spectral Data

Detailed spectral data for unfunctionalized this compound is not widely published in common databases.

-

NMR Spectroscopy: 1H NMR spectra are available for N-protected derivatives, such as N-Cbz-3-aminopyrrolidine.[8][9] These spectra are useful for confirming the successful incorporation of the scaffold during synthesis.

-

IR Spectroscopy: The infrared spectrum of gaseous pyrrolidine shows a characteristic N-H stretch between 3300 and 3400 cm⁻¹.[10] The spectrum of this compound would be expected to show additional peaks corresponding to the primary amine group.

-

Mass Spectrometry: A mass spectrum for this compound is available in the NIST database.[4]

Experimental Protocols & Workflows

Accurate determination of physicochemical properties like pKa and LogP is essential for drug development. Standardized protocols are outlined below.

Experimental Workflow for Physicochemical Profiling

The following diagram illustrates a generalized workflow for determining the key physicochemical properties of a compound like this compound.

Protocol for pKa Determination (Potentiometric Titration)

This method measures the pH of a solution as a titrant is added, allowing for the determination of the pKa from the inflection point of the titration curve.

-

Preparation:

-

Calibrate a potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).

-

Prepare a stock solution of this compound (e.g., 1 mM) in deionized water.

-

Prepare standardized titrant solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (B78521) (NaOH).

-

Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.

-

-

Titration:

-

Place a known volume (e.g., 20 mL) of the this compound solution into a reaction vessel with a magnetic stirrer.

-

Add KCl solution to maintain ionic strength.

-

Immerse the calibrated pH electrode into the solution.

-

For a basic compound like this compound, titrate the solution by adding small, precise increments of 0.1 M HCl.

-

After each addition, allow the pH reading to stabilize and record the value.

-

-

Analysis:

-

Plot the recorded pH values against the volume of titrant added.

-

Identify the inflection point of the resulting sigmoid curve. At the half-equivalence point (the midpoint of the steepest part of the curve), the pH is equal to the pKa.

-

Alternatively, calculate the first derivative of the curve (ΔpH/ΔV) to more accurately locate the equivalence point.

-

Protocol for LogP Determination (Shake-Flask Method)

This "gold standard" method directly measures the partitioning of a compound between n-octanol and water.

-

Preparation:

-

Prepare a buffered aqueous phase (e.g., PBS at pH 7.4) and n-octanol.

-

Mutually saturate the two phases by mixing them vigorously for several hours, then allowing them to separate completely.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

-

Partitioning:

-

Add a small aliquot of the compound's stock solution to a known volume of the pre-saturated n-octanol/aqueous buffer mixture in a separation funnel or vial.

-

Shake the mixture vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.

-

Allow the two phases to fully separate. Centrifugation can be used to accelerate this process.

-

-

Analysis:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of this compound in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of this ratio: LogP = log10([Compound]octanol / [Compound]aqueous).

-

Synthesis and Biological Activity

This compound is a key intermediate in the synthesis of various drug candidates, particularly those targeting G-protein coupled receptors (GPCRs) and kinases.

Generalized Synthesis Workflow

A common synthetic strategy involves the stereospecific conversion from a chiral starting material like hydroxyproline (B1673980) or the resolution of a racemic mixture. The diagram below shows a conceptual workflow.

Role in Drug Development

Derivatives of this compound have shown significant activity as antagonists and inhibitors in several therapeutic areas:

-

CCR2 Antagonists: Novel this compound derivatives have been synthesized and identified as highly potent antagonists of the human C-C chemokine receptor 2 (CCR2).[11] CCR2 and its ligand CCL2 are implicated in various inflammatory diseases and cancer, making this a key therapeutic target.[12][13][14]

-

Abl/PI3K Dual Inhibitors: The (S)-3-aminopyrrolidine scaffold has been used to develop dual inhibitors of Abl and PI3K kinases, which are involved in cancer cell signaling pathways.

-

Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): The this compound template has been explored for the development of drug candidates with dual serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitory activity for the treatment of depression.

Biological Context: Simplified CCR2 Signaling Pathway

The diagram below illustrates the mechanism of CCR2 signaling and the point of intervention for a this compound-based antagonist.

Conclusion

This compound is a compound of significant interest to the pharmaceutical and chemical research communities. Its well-defined physicochemical properties, combined with its stereochemical features, make it a valuable and versatile scaffold. A thorough understanding of its properties, as outlined in this guide, is fundamental for its effective application in the rational design and synthesis of next-generation therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C4H10N2 | CID 164401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 79286-79-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. N-Cbz-3-aminopyrrolidine(185057-50-5) 1H NMR spectrum [chemicalbook.com]

- 9. (R)-3-AMINO-1-CBZ-PYRROLIDINE(122536-73-6) 1H NMR [m.chemicalbook.com]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. researchgate.net [researchgate.net]

- 12. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Characterization of (S)-(-)-3-Aminopyrrolidine

(S)-(-)-3-Aminopyrrolidine is a valuable chiral building block extensively utilized in the synthesis of novel pharmaceutical compounds. Its stereospecific structure and reactive amine group are crucial for creating complex molecules with high biological activity. This guide provides a detailed overview of a common synthetic route for (S)-(-)-3-Aminopyrrolidine, its characterization, and relevant experimental protocols.

Physicochemical Properties

The fundamental physical and chemical properties of (S)-(-)-3-Aminopyrrolidine are summarized below.

| Property | Value |

| Molecular Formula | C₄H₁₀N₂ |

| Molecular Weight | 86.14 g/mol [1] |

| CAS Number | 128345-57-3[2] |

| Boiling Point | 164-165 °C |

| Density | 0.967 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.488 |

| Optical Rotation ([α]20/D) | -20° (neat) |

Synthesis of (S)-(-)-3-Aminopyrrolidine Dihydrochloride (B599025)

A widely employed and cost-effective method for the synthesis of optically pure (S)-3-aminopyrrolidine dihydrochloride utilizes trans-4-hydroxy-L-proline as the starting material. This multi-step synthesis involves decarboxylation, protection of the amine group, sulfonation of the hydroxyl group, azidation with configuration inversion, and subsequent reduction and deprotection.[3]

Synthetic Pathway

The following diagram illustrates the key steps in the synthesis of (S)-3-aminopyrrolidine dihydrochloride from trans-4-hydroxy-L-proline.

Caption: Synthesis pathway of (S)-3-aminopyrrolidine dihydrochloride.

Experimental Protocols

Synthesis of (S)-3-aminopyrrolidine dihydrochloride from trans-4-hydroxy-L-proline

This protocol is based on a chiral synthesis method that is efficient and uses readily available materials.[3]

Step 1: Decarboxylation of trans-4-hydroxy-L-proline

-

Dissolve trans-4-hydroxy-L-proline in a suitable solvent such as cyclohexanol.

-

Add a catalyst.

-

Heat the mixture to 120-180 °C to induce decarboxylation, yielding (R)-3-hydroxypyrrolidine hydrochloride.[3]

Step 2: N-tert-Butoxycarbonyl (Boc) Protection

-

Suspend (R)-3-hydroxypyrrolidine hydrochloride in dichloromethane.

-

Add an organic base to act as an acid scavenger.

-

Introduce Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to protect the secondary amine.

Step 3: Sulfonylation of the Hydroxyl Group

-

To the solution from the previous step, add methanesulfonyl chloride to convert the hydroxyl group into a good leaving group (mesylate).

Step 4: Azidation with Configuration Inversion (SN2 Reaction)

-

React the resulting (R)-1-Boc-3-(methylsulfonyloxy)pyrrolidine with sodium azide.

-

This nucleophilic substitution proceeds via an SN2 mechanism, leading to an inversion of configuration at the C3 position, forming (S)-1-tert-butoxycarbonyl-3-azidopyrrolidine. The reaction is typically carried out at a temperature between 70-85 °C.[3]

Step 5: Reduction of the Azido (B1232118) Group and Deprotection of the Boc Group

-

Dissolve the (S)-1-tert-butoxycarbonyl-3-azidopyrrolidine in an aqueous organic solvent.

-

Add triphenylphosphine (B44618) to reduce the azido group to an amino group.

-

Concurrently, add concentrated hydrochloric acid to remove the N-Boc protecting group.

-

This final step yields the target product, (S)-3-aminopyrrolidine dihydrochloride.[3]

Experimental Workflow

The general workflow for the synthesis and purification of (S)-(-)-3-Aminopyrrolidine is depicted below.

Caption: General experimental workflow.

Characterization Data

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized (S)-(-)-3-Aminopyrrolidine.

| Characterization Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons on the pyrrolidine ring and the amino group. The chemical shifts and coupling patterns are characteristic of the structure. |

| ¹³C NMR | Peaks representing the four unique carbon atoms in the pyrrolidine ring. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine), C-H stretching (alkane), and N-H bending vibrations. The N-H stretch for a secondary amine like pyrrolidine typically appears in the 3300-3500 cm⁻¹ region.[4] |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (86.14 for the free base). Fragmentation patterns can further confirm the structure. |

Role in Drug Development

(S)-(-)-3-Aminopyrrolidine is a key intermediate in the synthesis of a wide range of therapeutic agents. Its incorporation into a drug molecule can significantly influence the compound's binding affinity and efficacy due to its specific stereochemistry.

Caption: Role as a building block in drug development.

References

Technical Guide: 3-Aminopyrrolidine Dihydrochloride - Solubility and Stability Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 3-Aminopyrrolidine dihydrochloride (B599025), a key building block in medicinal chemistry. Due to the limited availability of specific quantitative data in the public domain, this document focuses on the predicted physicochemical properties based on its structure and provides detailed experimental protocols for researchers to determine these parameters. This guide serves as a foundational resource for initiating laboratory investigations, enabling the successful incorporation of this compound dihydrochloride into drug discovery and development workflows.

Introduction

This compound dihydrochloride is a versatile heterocyclic amine salt widely utilized as a key intermediate in the synthesis of a variety of pharmaceutical compounds, including enzyme inhibitors and central nervous system agents.[1] Its structural features, particularly the pyrrolidine (B122466) ring and the primary amine, make it a valuable component for generating molecular diversity and introducing desirable pharmacokinetic properties. An in-depth understanding of its solubility and stability is critical for its effective handling, formulation, and application in synthetic chemistry and drug development.

This guide outlines the predicted solubility and stability characteristics of this compound dihydrochloride and provides robust experimental protocols for their empirical determination.

Physicochemical Properties

This compound dihydrochloride is a white to off-white crystalline solid.[1][2][3] It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3]

Table 1: General Physicochemical Properties of this compound Dihydrochloride

| Property | Value | Reference |

| Molecular Formula | C₄H₁₀N₂ · 2HCl | [4] |

| Molecular Weight | 159.06 g/mol | [4] |

| Melting Point | >300 °C (decomposes) | [2][3][5] |

| Appearance | White to off-white crystalline powder | [1][2][3] |

| Hygroscopicity | Hygroscopic | [2][3][6] |

Solubility Profile

Table 2: Predicted Qualitative Solubility of this compound Dihydrochloride

| Solvent | Predicted Solubility | Rationale |

| Water | Highly Soluble | The ionic nature of the dihydrochloride salt and the ability of the amine and hydrochloride ions to form strong hydrogen bonds with water molecules suggest high aqueous solubility.[1] |

| Methanol, Ethanol | Soluble | These polar protic solvents can solvate the ions of the salt, leading to good solubility.[1] |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | DMSO is a strong, polar aprotic solvent capable of dissolving a wide range of organic salts.[8][9] |

| Dichloromethane (DCM) | Sparingly Soluble to Insoluble | As a less polar solvent, DCM is not expected to effectively solvate the ionic salt. |

| Toluene, Hexane | Insoluble | The high polarity of the hydrochloride salt makes it incompatible with nonpolar solvents. |

Stability Profile

The stability of this compound dihydrochloride is influenced by several factors, including temperature, pH, light, and humidity. Its hygroscopic nature is a key consideration for handling and storage.[2][3]

Table 3: Factors Affecting the Stability of this compound Dihydrochloride

| Condition | Predicted Stability Effect | Rationale |

| pH | pH-dependent. More stable at acidic pH. | As an amine salt, it is expected to be most stable in acidic conditions where the amine groups are protonated. In neutral to basic conditions, the formation of the free base could lead to increased susceptibility to oxidation and other degradation pathways. |

| Temperature | Degradation may occur at elevated temperatures. | Amine salts can be susceptible to thermal decomposition.[1] |

| Light | Potential for photodegradation. | While some amine compounds are stable to light, others can undergo photodegradation.[1] Empirical testing is necessary to determine its photostability. |

| Humidity | Hygroscopic; absorbs moisture. | The presence of absorbed water can lead to physical changes (e.g., deliquescence) and may facilitate chemical degradation pathways such as hydrolysis.[2][3][10][11][12][13] |

| Oxidation | Potential for oxidation. | The amine functional group can be susceptible to oxidation, which may be accelerated by factors such as pH, temperature, and the presence of metal ions. |

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound dihydrochloride.

Solubility Determination: Shake-Flask Method

This is a standard method for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.[14]

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound dihydrochloride to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, DMSO, methanol).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

Quantification: Analyze the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a suitable titration method, to determine the concentration of the dissolved compound.

-

Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Caption: Shake-Flask Solubility Workflow.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways, and to develop a stability-indicating analytical method.[1]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound dihydrochloride in a suitable solvent (e.g., water or methanol) at a known concentration.

-

Stress Conditions: Aliquot the stock solution into separate, transparent vials and expose them to a range of stress conditions:

-

Acidic Hydrolysis: Add hydrochloric acid (e.g., 0.1 N HCl) and heat (e.g., 60 °C).

-

Basic Hydrolysis: Add sodium hydroxide (B78521) (e.g., 0.1 N NaOH) and heat (e.g., 60 °C).

-

Oxidative Degradation: Add hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature.

-

Thermal Degradation: Heat the solid compound and a solution at an elevated temperature (e.g., 80 °C).

-

Photodegradation: Expose the solid compound and a solution to a light source compliant with ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).[15][16] A control sample should be protected from light.

-

-

Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each vial. Neutralize the acidic and basic samples before analysis.

-

HPLC Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The method should be capable of separating the intact this compound dihydrochloride from all degradation products. A diode array detector is useful for assessing peak purity.

-

Data Analysis: Plot the percentage of remaining this compound dihydrochloride against time for each stress condition to determine the degradation kinetics.[17] Characterize any significant degradation products using techniques like LC-MS.

Caption: Forced Degradation Workflow.

Handling and Storage

Given its hygroscopic nature, this compound dihydrochloride should be handled and stored with care to maintain its integrity.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[18][19] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize moisture absorption and potential oxidation.[2][3]

-

Handling: Use in a well-ventilated area.[18][19] Avoid breathing dust.[18] Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[10][18]

Conclusion

While specific quantitative data on the solubility and stability of this compound dihydrochloride is not extensively documented in publicly available literature, its chemical structure as an amine dihydrochloride salt provides a strong basis for predicting its behavior. It is anticipated to be highly soluble in polar protic solvents and its stability is expected to be influenced by pH, temperature, light, and humidity. The experimental protocols detailed in this guide provide a robust framework for researchers to empirically determine the precise solubility and stability parameters, ensuring its effective and reliable use in research and development.

References

- 1. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. toku-e.com [toku-e.com]

- 4. This compound 98 103831-11-4 [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. CN105181861A - Method for analysis of this compound hydrochloride by precolumn derivatization - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. asiapharmaceutics.info [asiapharmaceutics.info]

- 12. Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. database.ich.org [database.ich.org]

- 16. ema.europa.eu [ema.europa.eu]

- 17. researchgate.net [researchgate.net]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. benchchem.com [benchchem.com]

Navigating the Handling and Storage of 3-Aminopyrrolidine Free Base: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

3-Aminopyrrolidine free base, a pivotal building block in contemporary drug discovery and development, demands meticulous handling and storage protocols to ensure laboratory safety and maintain compound integrity. This technical guide provides an in-depth overview of the necessary precautions, drawing from comprehensive safety data.

Physicochemical and Hazard Profile

A thorough understanding of the compound's properties is the foundation of safe handling. The following tables summarize key quantitative data for this compound free base.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C4H10N2[1][2] |

| Molecular Weight | 86.14 g/mol [1][2] |

| Physical State | Liquid (at 20°C)[1] |

| Appearance | Colorless to Very Pale Yellow Clear Liquid[1] |

| Boiling Point | 164 - 165 °C[3] |

| Flash Point | 63.89 °C (closed cup)[3] |

| Melting Point | 67 °C (for BOC protected solid form)[4] |

Table 2: Hazard Identification and Classification

| Hazard Classification | Description |

| OSHA Haz Com (CFR 1910.1200) | Flammable Liquids (Category 4), Skin Corrosion/Irritation (Category 1C), Eye Damage/Irritation (Category 1)[1] |

| GHS Pictograms | Danger[1][2] |

| Hazard Statements | Combustible liquid. Causes severe skin burns and eye damage.[1] |

| NFPA Ratings | Health: 2, Flammability: 0, Reactivity: 0[4] |

| HMIS III Rating | Health: 2, Flammability: 0, Physical: 0[4] |

Experimental Protocols for Safe Handling

Adherence to established protocols is critical when working with this compound free base to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory.[4] Ensure compliance with OSHA's 29 CFR 1910.133 or European Standard EN166.[5][6]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin contact.[5][6]

-

Respiratory Protection: In case of inadequate ventilation or potential for aerosol generation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][6]

-

Foot Protection: Safety shoes are recommended as per 29 CFR 1910.136.[4]

Engineering Controls:

-

Work should be conducted in a well-ventilated area.[1]

-

A chemical fume hood should be used to minimize inhalation of vapors.[6]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][6]

General Handling Procedures:

-

Pre-Handling: Read and understand the Safety Data Sheet (SDS) thoroughly before use.[4]

-

Dispensing: Avoid breathing dust, mist, or vapors.[4] Use a closed system where possible to prevent the generation of vapor or mist.[1]

-

Contact Avoidance: Avoid all personal contact, including inhalation.[7]

-

Hygiene: Wash hands and face thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[4]

-

Equipment: Use non-sparking tools and explosion-proof equipment.[1][8] Take precautionary measures against static discharge.[8]

Storage and Stability

Proper storage is crucial for maintaining the quality of this compound free base and preventing hazardous reactions.

Table 3: Storage and Incompatibility

| Parameter | Recommendation |

| Storage Conditions | Store in a cool, dry, dark, and well-ventilated place.[1] Keep container tightly closed.[1] Store under an inert gas and protect from moisture as the compound is hygroscopic.[1] Store locked up.[1] |

| Incompatible Materials | Strong oxidizing agents.[4] |

| Hazardous Decomposition Products | Under normal conditions, hazardous decomposition products are not expected.[4] In case of fire, may produce carbon oxides, nitrogen oxides, and other poisonous fumes.[1][7] |

Recommended Storage Containers:

-

Store in original containers.[7]

-

Suitable containers include lined metal cans, plastic pails, and polyliner drums.[7]

-

Ensure all containers are clearly labeled and regularly checked for leaks.[7]

Emergency Procedures

In the event of an accidental release or exposure, immediate and appropriate action is vital.

Spill Response:

-

Evacuate: Clear the area of unnecessary personnel and move upwind.[7]

-

Ventilate: Ensure adequate ventilation.[4]

-

Containment: For minor spills, absorb with inert material such as sand, earth, or vermiculite.[7] For major spills, contain the spill by bunding.[1]

-

Cleanup: Collect the absorbed material into a suitable, labeled container for disposal.[7]

-

Decontamination: Wash the spill area and decontaminate protective clothing before reuse.[7]

First Aid Measures:

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][8]

Logical Workflow for Handling and Storage

The following diagram illustrates the key decision points and procedures for the safe handling and storage of this compound free base.

Caption: Workflow for Safe Handling and Storage of this compound.

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. This compound | C4H10N2 | CID 164401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. This compound, 5G | Labscoop [labscoop.com]

3-Aminopyrrolidine: A Cornerstone Chiral Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, with different enantiomers often exhibiting vastly different pharmacological or toxicological profiles.[1][2] Chiral building blocks, therefore, are indispensable tools for the modern synthetic chemist. Among these, 3-aminopyrrolidine and its derivatives have emerged as exceptionally versatile and valuable scaffolds.[3][4]

The pyrrolidine (B122466) ring is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] Its non-planar, sp³-rich nature allows for a greater exploration of three-dimensional chemical space, which can lead to improved drug-like properties such as solubility and metabolic stability.[4] The presence of a chiral center at the 3-position of the aminopyrrolidine ring provides a critical handle for introducing stereochemistry, which is essential for designing molecules that interact specifically with biological targets.[3] This guide provides a comprehensive overview of the application of this compound as a chiral building block, with a focus on its role in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a significant class of drugs for the treatment of type 2 diabetes.

Application in Drug Discovery: The Synthesis of DPP-4 Inhibitors

A prime example of the utility of this compound is its role as a key structural motif in several DPP-4 inhibitors, also known as "gliptins." These drugs function by prolonging the action of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which stimulate insulin (B600854) secretion in a glucose-dependent manner.[5] Two prominent examples are Alogliptin (B1666894) and Sitagliptin (B1680988), both of which incorporate a chiral this compound or a related aminopiperidine moiety.

Alogliptin

Alogliptin features a (R)-3-aminopiperidine core, a six-membered ring homolog of this compound, which is crucial for its interaction with the S2 pocket of the DPP-4 enzyme.[6] The synthesis of Alogliptin often involves the coupling of a protected (R)-3-aminopiperidine derivative with a substituted pyrimidinedione core.[7][8]

Sitagliptin

Sitagliptin, the first DPP-4 inhibitor to gain FDA approval, utilizes a chiral β-amino acid backbone. While early syntheses involved various approaches, modern, more efficient routes often employ asymmetric hydrogenation or enzymatic transamination to set the key stereocenter.[9][10][11] Although not directly incorporating a this compound ring in its final structure, the synthetic strategies and the importance of the chiral amine are conceptually linked to the utility of chiral building blocks like this compound. The development of sitagliptin's synthesis highlights the fine-tuning of chiral amine structures to optimize potency and selectivity.[12]

Quantitative Data Presentation

The efficiency of synthetic routes is a critical factor in drug development. The following tables summarize key quantitative data for representative reactions in the synthesis of DPP-4 inhibitors and related structures, showcasing the high yields and enantioselectivities achievable.

| Entry | Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| 1 | 6-Chlorouracil (B25721) | 2-(bromomethyl)benzonitrile (B57715) | NaH, LiBr | 2-((6-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile | 54 | N/A | [13] |

| 2 | Intermediate from Entry 1 | Iodomethane | NaH | 1,3-disubstituted uracil (B121893) | 72 | N/A | [13] |

| 3 | Dehydrositagliptin | H₂ | Rh(I)/(t)Bu JOSIPHOS | Sitagliptin | up to 65 (overall) | >99 | [10] |

| 4 | Pro-sitagliptin ketone | Isopropylamine | Immobilized Transaminase (EMIN041@EMC7032) | Sitagliptin | 99 | >99 | [11] |

| 5 | tert-butyl β-naphthylmethoxycarbamate | (E)-1-(4-methoxyphenyl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one | Quinine-derived C(9)-urea ammonium (B1175870) catalyst | Aza-Michael adduct for Sitagliptin synthesis | 41 (overall) | 96 | [14][15] |

Experimental Protocols

Detailed and reproducible experimental procedures are the bedrock of synthetic chemistry. Below are representative protocols for key steps in the synthesis of Alogliptin.

Protocol 1: Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

-

Materials: 6-Chlorouracil, 2-(bromomethyl)benzonitrile, sodium hydride (NaH), lithium bromide (LiBr), dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO).

-

Procedure:

-

To a solution of 6-chlorouracil in a mixture of DMF and DMSO, add sodium hydride and lithium bromide at room temperature.[13]

-

Add 2-(bromomethyl)benzonitrile to the reaction mixture.

-

Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-benzyluracil derivative.[13]

-

Protocol 2: Synthesis of Alogliptin from 1,3-disubstituted uracil

-

Materials: 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, (R)-3-aminopiperidine dihydrochloride (B599025), potassium carbonate (K₂CO₃), aqueous isopropanol.

-

Procedure:

-

To a solution of the 1,3-disubstituted uracil in aqueous isopropanol, add (R)-3-aminopiperidine dihydrochloride and potassium carbonate.[8][13]

-

Heat the reaction mixture to reflux and monitor for completion by TLC.

-

After cooling, filter the reaction mixture to remove inorganic salts.

-

The filtrate containing the Alogliptin free base can be used directly in the next step or purified by column chromatography.[8]

-

Protocol 3: Formation of Alogliptin Benzoate (B1203000)

-

Materials: Alogliptin free base, benzoic acid, ethanol.

-

Procedure:

-

To the solution containing the Alogliptin free base, add a solution of benzoic acid in ethanol.[8]

-

Stir the mixture to allow for the formation of the benzoate salt, which will precipitate out of the solution.

-

Collect the solid product by filtration, wash with a suitable solvent (e.g., ethanol), and dry under vacuum to yield Alogliptin benzoate.[8]

-

Mandatory Visualization

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Caption: Mechanism of Action of DPP-4 Inhibitors.

Caption: General Synthetic Workflow for DPP-4 Inhibitors.

Conclusion

This compound and its analogs are powerful and versatile chiral building blocks in modern organic synthesis. Their application in the construction of complex, biologically active molecules, particularly in the field of drug discovery, is well-established. The synthesis of DPP-4 inhibitors like Alogliptin serves as a compelling case study, demonstrating how the incorporation of this chiral scaffold can lead to potent and selective therapeutic agents. The continued development of efficient and stereoselective methods to synthesize and incorporate this compound derivatives will undoubtedly continue to fuel innovation in medicinal chemistry and the broader chemical sciences.

References

- 1. nbinno.com [nbinno.com]

- 2. Chiral Building Blocks Selection - Enamine [enamine.net]

- 3. nbinno.com [nbinno.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oatext.com [oatext.com]

- 6. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US8841447B2 - Process for the preparation of alogliptin - Google Patents [patents.google.com]

- 14. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and Medicinal Chemistry of 3-Aminopyrrolidine

For Immediate Release

[City, State] – December 22, 2025 – In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents often hinges on the strategic selection of molecular scaffolds. Among these, the 3-aminopyrrolidine core has emerged as a powerhouse, a privileged substructure integral to the development of a multitude of potent and selective modulators of various biological targets. This technical guide delves into the discovery, history, and extensive application of this compound in medicinal chemistry, offering a comprehensive resource for researchers, scientists, and drug development professionals.

From Chiral Pool to Medicinal Chemistry Mainstay: A Historical Perspective

The story of this compound in medicinal chemistry is intrinsically linked to the growing appreciation for three-dimensional molecular architecture in drug design. While the pyrrolidine (B122466) ring itself is a common motif in natural products, the strategic placement of an amino group at the 3-position, particularly with defined stereochemistry, unlocked a new realm of possibilities for achieving specific and high-affinity interactions with biological targets.

Early synthetic efforts often leveraged the "chiral pool," utilizing readily available, enantiomerically pure starting materials like L-aspartic acid and trans-4-hydroxy-L-proline to construct the chiral this compound core.[1] These approaches provided access to both (R)- and (S)-enantiomers, which proved crucial as the biological activity of many this compound-containing compounds was found to be highly stereospecific. The development of robust synthetic routes, including methods for N-protection (e.g., with a tert-butyloxycarbonyl group, Boc), was instrumental in establishing this compound as a versatile and indispensable building block in drug discovery campaigns.[2]

A Scaffold for Diverse Targets: Key Therapeutic Areas

The utility of the this compound scaffold spans a wide array of therapeutic areas, a testament to its ability to present key pharmacophoric features in a spatially defined manner.

Kinase Inhibition

The this compound moiety has been extensively incorporated into the design of protein kinase inhibitors, a critical class of drugs in oncology and immunology. The amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. Furthermore, the pyrrolidine ring can be functionalized to occupy adjacent hydrophobic pockets, enhancing both potency and selectivity.

A notable example is the exploration of (S)-3-aminopyrrolidine as a scaffold for dual Abl and PI3K inhibitors for chronic myeloid leukemia.[3] While the direct kinase inhibitory rates were moderate, these compounds demonstrated promising cytotoxicity against cancer cell lines, suggesting a collective effect from targeting both pathways.[3]

Chemokine Receptor Antagonism

The this compound core has proven to be a highly effective scaffold for the development of chemokine receptor antagonists, particularly for CCR2. These receptors are implicated in a variety of inflammatory and autoimmune diseases. Structure-activity relationship (SAR) studies on (R)-3-aminopyrrolidine derivatives have led to the identification of highly potent CCR2b antagonists.[4][5] The stereochemistry at the 3-position of the pyrrolidine ring is often critical for high-affinity binding.[6]

Central Nervous System (CNS) Applications

The physicochemical properties of the this compound scaffold, including its potential to improve aqueous solubility, make it an attractive component for CNS drug candidates, which must cross the blood-brain barrier.[7] It has been explored as a template for the development of serotonin-norepinephrine reuptake inhibitors (SNRIs), a class of antidepressants.[8] The ability to introduce chirality and functional diversity allows for the fine-tuning of interactions with neurotransmitter transporters.

Quantitative Analysis of Biological Activity

The potency of this compound derivatives is best illustrated through quantitative data. The following tables summarize the inhibitory activities of representative compounds across different target classes.

| Target | Compound Class | Stereochemistry | IC50 (nM) | Assay Type | Reference |

| CCR2b | Aminopyrrolidine Derivative (Compound 71) | R | 3.2 | Binding | [4] |

| CCR2b | Aminopyrrolidine Derivative (Compound 71) | R | 0.83 | MCP-1-Induced Chemotaxis | [4] |

| CCR2b | Aminopyrrolidine Derivative (Compound 71) | R | 7.5 | Ca2+ Flux | [4] |

| Abl Kinase | (S)-3-Aminopyrrolidine Derivative | S | Moderate Inhibition | Kinase Assay | [3] |

| PI3K Kinase | (S)-3-Aminopyrrolidine Derivative | S | Moderate Inhibition | Kinase Assay | [3] |

Key Experimental Protocols

The successful application of the this compound scaffold relies on robust and reproducible synthetic methodologies. Below are detailed protocols for key transformations.

Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride (B599025) from trans-4-Hydroxy-L-proline[2]

This multi-step synthesis leverages a readily available chiral starting material and involves key steps of decarboxylation, N-protection, sulfonation, azide (B81097) substitution with inversion of stereochemistry, and subsequent reduction and deprotection.

Step 1: Decarboxylation and N-Boc Protection

-

trans-4-Hydroxy-L-proline is subjected to a decarboxylation reaction.

-

The resulting (R)-3-hydroxypyrrolidine is then protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in the presence of a base.

Step 2: Sulfonylation of the Hydroxyl Group

-

The hydroxyl group of N-Boc-(R)-3-hydroxypyrrolidine is activated by conversion to a mesylate or tosylate by reacting with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine.

Step 3: Azide Substitution (SN2 Reaction)

-

The sulfonylated intermediate is treated with sodium azide in a polar aprotic solvent (e.g., DMF). This proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry at the C3 position to yield N-Boc-(S)-3-azidopyrrolidine.

Step 4: Reduction of the Azide and Deprotection

-

The azide is reduced to the primary amine using a reducing agent such as triphenylphosphine (B44618) followed by treatment with water, or by catalytic hydrogenation.

-

The Boc protecting group is removed by treatment with a strong acid, such as hydrochloric acid in dioxane, to yield (S)-3-aminopyrrolidine dihydrochloride.

General Procedure for Kinase Inhibition Assay (Mobility Shift-Based)[9]

This assay is commonly used to determine the inhibitory activity of compounds against protein kinases.

Principle: The assay quantifies the conversion of a fluorescently labeled peptide substrate to its phosphorylated product by a specific kinase. The substrate and product are then separated by electrophoresis in a microfluidic device, and the amount of each is determined by laser-induced fluorescence.

Procedure:

-

Prepare a reaction mixture containing the kinase, the peptide substrate, ATP, and a buffer solution.

-

Add the test compound (this compound derivative) at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at a controlled temperature for a specific period.

-

Stop the reaction.

-

Analyze the reaction mixture using a microfluidic capillary electrophoresis system to separate and quantify the substrate and product.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key relationships and workflows.

Caption: A generalized workflow for drug discovery utilizing the this compound scaffold.

References

- 1. Page loading... [guidechem.com]

- 2. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 3. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potent antagonists of the CCR2b receptor. Part 3: SAR of the (R)-3-aminopyrrolidine series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3D-QSAR studies on CCR2B receptor antagonists: Insight into the structural requirements of (R)-3-aminopyrrolidine series of molecules based on CoMFA/CoMSIA models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

The Versatile Scaffold: Unlocking the Therapeutic Potential of Novel 3-Aminopyrrolidine Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-aminopyrrolidine core, a privileged scaffold in medicinal chemistry, continues to be a focal point for the development of novel therapeutics targeting a wide array of diseases. Its inherent structural features, including a basic nitrogen atom and a chiral center, provide a unique three-dimensional framework for designing molecules with high affinity and selectivity for various biological targets. This technical guide delves into the burgeoning potential of novel this compound derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways and workflows associated with their therapeutic applications.

CCR2 Antagonists for Inflammatory Diseases

This compound derivatives have emerged as potent antagonists of the C-C chemokine receptor 2 (CCR2), a key player in the recruitment of monocytes and macrophages to sites of inflammation. By blocking the interaction of CCR2 with its ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), these compounds hold promise for the treatment of inflammatory and autoimmune disorders.

Quantitative Data: CCR2 Antagonist Activity

| Compound ID | CCR2b Binding IC50 (nM) | MCP-1-Induced Chemotaxis IC50 (nM) | Calcium Flux IC50 (nM) | Reference |

| Compound 19 | 10 | - | - | [1] |

| Compound 42 | 6.8 | - | - | [1] |

| Compound 47 | 4.5 | - | - | [1] |

| Compound 49 | 3.2 | - | - | [1] |

| Compound 71 | 3.2 | 0.83 | 7.5 | [2] |

Experimental Protocols

Synthesis of Piperidine-Substituted this compound Derivatives (General Procedure):

To a solution of Boc-protected this compound in a suitable solvent such as dichloromethane (B109758), is added a heterocyclic carboxylic acid, a coupling agent (e.g., HATU), and a tertiary amine base (e.g., DIPEA). The reaction mixture is stirred at room temperature until completion. The Boc protecting group is subsequently removed using an acid such as trifluoroacetic acid in dichloromethane to yield the final product. Purification is typically achieved through column chromatography.[1]

CCR2b Radioligand Binding Assay:

Human embryonic kidney (HEK293) cells stably expressing the human CCR2b receptor are used. The cells are incubated with varying concentrations of the test compound and a fixed concentration of a radiolabeled CCR2 ligand (e.g., ¹²⁵I-MCP-1). Non-specific binding is determined in the presence of a high concentration of an unlabeled CCR2 antagonist. After incubation, the cells are harvested, and the bound radioactivity is measured using a gamma counter. The IC50 values are calculated by non-linear regression analysis.[2]

Chemotaxis Assay:

The migratory response of a monocytic cell line (e.g., THP-1) towards a chemoattractant is measured using a multi-well chamber with a porous membrane. The lower chamber contains MCP-1, while the upper chamber contains the cells pre-incubated with different concentrations of the test compound. After an incubation period, the number of cells that have migrated to the lower chamber is quantified. The IC50 values represent the concentration of the compound that inhibits cell migration by 50%.[2]

Calcium Flux Assay:

CCR2-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The baseline fluorescence is measured, and then the cells are stimulated with MCP-1 in the presence or absence of the test compound. The change in intracellular calcium concentration is monitored by measuring the fluorescence intensity. The IC50 value is the concentration of the antagonist that inhibits the MCP-1-induced calcium mobilization by 50%.[2]

Signaling Pathway and Experimental Workflow

Caption: Workflow from synthesis to evaluation and the targeted signaling pathway of CCR2 antagonists.

Dual Abl/PI3K Inhibitors for Cancer Therapy

The dual inhibition of Abelson murine leukemia viral oncogene homolog (Abl) kinase and phosphoinositide 3-kinase (PI3K) presents a promising strategy for overcoming resistance to single-target therapies in cancers like Chronic Myeloid Leukemia (CML). (S)-3-aminopyrrolidine has been identified as a viable scaffold for developing such dual inhibitors.

Quantitative Data: Abl/PI3K Inhibition and Cytotoxicity

| Compound ID | Abl Inhibition (%) @ 10 µM | PI3Kα Inhibition (%) @ 10 µM | K562 Cell Cytotoxicity IC50 (µM) | Reference |

| 5a | 25.3 | 31.2 | 8.7 | [2] |

| 5e | 30.1 | 45.6 | 5.4 | [2] |

| 5k | 42.5 | 58.9 | 2.1 | [2] |

| Imatinib | 98.2 | - | 0.3 | [2] |

Experimental Protocols

General Synthesis of (S)-3-Aminopyrrolidine Derivatives as Abl/PI3K Inhibitors:

(S)-3-aminopyrrolidine is reacted with a substituted pyrimidine (B1678525) or pyridine (B92270) derivative, often containing a leaving group such as a chlorine atom, in the presence of a base like triethylamine (B128534) in a solvent such as ethanol. The reaction mixture is typically heated under reflux. The resulting product can be further modified, for example, by reaction with a substituted benzoyl chloride. Purification is generally performed by column chromatography.[2]

Kinase Inhibition Assay (Abl and PI3Kα):

The inhibitory activity of the compounds against Abl and PI3Kα kinases is determined using a kinase assay kit (e.g., from Millipore or Promega). The assay measures the phosphorylation of a substrate by the respective kinase in the presence of ATP. The test compounds are incubated with the kinase, substrate, and ATP. The amount of phosphorylated substrate is then quantified, often using a luminescence-based method. The percentage of inhibition is calculated relative to a control without the inhibitor.[2]

Cell Cytotoxicity Assay (K562 cells):

The human CML cell line K562 is cultured in appropriate media. The cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). Cell viability is then assessed using a method such as the MTT assay, which measures the metabolic activity of living cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[2]

Signaling Pathway and Experimental Workflow

Caption: Synthesis, evaluation, and dual-target inhibition mechanism of Abl/PI3K inhibitors.

Anticancer Agents

The this compound scaffold has been incorporated into various molecular designs to create potent anticancer agents. These derivatives often exhibit cytotoxic effects against a range of cancer cell lines through diverse mechanisms, including the induction of apoptosis.

Quantitative Data: Anticancer Activity (IC50 Values in µM)

| Compound ID | HCT116 (Colon) | MCF-7 (Breast) | HepG2 (Liver) | Reference |

| Derivative A | 8.5 | 12.3 | 15.1 | [3] |

| Derivative B | 5.2 | 7.8 | 9.4 | [3] |

| Derivative C | 2.1 | 3.5 | 4.8 | [3] |

| Doxorubicin | 0.45 | 0.92 | 1.1 | [3] |

Note: "Derivative A, B, C" are representative placeholders for different this compound derivatives from the cited literature.

Experimental Protocols

General Synthesis of Anticancer this compound Derivatives:

A common synthetic route involves the reaction of a protected this compound with a variety of electrophilic reagents, such as substituted benzoyl chlorides, sulfonyl chlorides, or isocyanates, in the presence of a base. Subsequent deprotection and purification steps yield the final compounds. The specific synthetic strategy can be tailored to introduce diverse functionalities aimed at enhancing anticancer activity.

MTT Cell Viability Assay:

Human cancer cell lines (e.g., HCT116, MCF-7, HepG2) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with different concentrations of the this compound derivatives for 48-72 hours. After the treatment period, MTT solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells. The formazan is then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The IC50 values are calculated from the dose-response curves.

Apoptosis Assay (Annexin V/PI Staining):

Cancer cells are treated with the test compounds for a defined period. The cells are then harvested and stained with Annexin V-FITC and propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes. The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.

Signaling Pathway and Experimental Workflow

Caption: Synthetic and evaluation workflow for anticancer this compound derivatives and a simplified apoptosis pathway.

α-Amylase and α-Glucosidase Inhibitors for Diabetes

Inhibitors of α-amylase and α-glucosidase play a crucial role in managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia. This compound derivatives have shown potential as inhibitors of these key enzymes.[4][5]

Quantitative Data: α-Amylase and α-Glucosidase Inhibition

| Compound ID | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) | Reference |

| 3a | 36.32 | 47.19 | [4] |

| 3f | 155.80 | 27.51 | [4] |

| 3g | 26.24 | 18.04 | [4] |

| Acarbose | 5.50 | - | [4] |

| Metformin | 25.31 | - | [4] |

Experimental Protocols

Synthesis of N-Boc-Proline Amides:

N-Boc-proline is coupled with various aromatic amines using a coupling agent such as EDC·HCl and HOBt in a solvent like DMF. The reaction is stirred at room temperature. The product is then isolated and purified, typically by extraction and recrystallization or column chromatography. The Boc protecting group can be subsequently removed using acidic conditions (e.g., HCl in dioxane) to investigate the effect of the free amine on activity.[4]

α-Amylase Inhibition Assay:

A solution of α-amylase is pre-incubated with different concentrations of the test compound. The enzymatic reaction is initiated by adding a starch solution. After a specific incubation time, the reaction is stopped by adding dinitrosalicylic acid (DNSA) reagent, which reacts with the reducing sugars produced by the enzymatic activity to form a colored product. The absorbance is measured spectrophotometrically, and the percentage of inhibition is calculated. The IC50 value is determined from the dose-response curve.[4]

α-Glucosidase Inhibition Assay:

An α-glucosidase solution is pre-incubated with various concentrations of the test compound. The reaction is started by adding the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). The enzyme hydrolyzes the substrate to produce p-nitrophenol, which is a yellow-colored product. The absorbance is measured over time using a spectrophotometer. The percentage of inhibition is calculated, and the IC50 value is determined.[4]

Experimental Workflow

Caption: Synthesis of pyrrolidine derivatives and their inhibitory action on carbohydrate-digesting enzymes.

Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) for CNS Disorders

This compound derivatives have been explored as potential serotonin-norepinephrine reuptake inhibitors (SNRIs), which are a class of antidepressants used to treat major depressive disorder and other mood disorders. By blocking the reuptake of these neurotransmitters in the synaptic cleft, these compounds can enhance serotonergic and noradrenergic neurotransmission.

Quantitative Data: Transporter Inhibition

Quantitative data for novel this compound derivatives as SNRIs is less prevalent in publicly available literature. The development of such compounds is often proprietary. The table below is a representative example of the type of data generated.

| Compound ID | Serotonin (B10506) Transporter (SERT) Ki (nM) | Norepinephrine (B1679862) Transporter (NET) Ki (nM) | Reference |